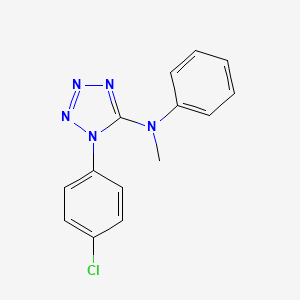
1-(4-Chlorophenyl)-N-methyl-N-phenyl-1H-tetrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-N-methyl-N-phenyl-1H-tetrazol-5-amine is a chemical compound that belongs to the class of tetrazoles Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a 4-chlorophenyl group, a methyl group, and a phenyl group attached to the tetrazole ring
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-N-methyl-N-phenyl-1H-tetrazol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorophenylhydrazine with methyl isocyanate, followed by cyclization with sodium azide to form the tetrazole ring. The reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol or acetonitrile, under reflux conditions .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
1-(4-Chlorophenyl)-N-methyl-N-phenyl-1H-tetrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Research has explored its use in the development of new drugs for the treatment of neurological disorders, such as epilepsy and anxiety.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-N-methyl-N-phenyl-1H-tetrazol-5-amine involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to and modulating the activity of certain receptors in the central nervous system. This modulation can lead to changes in neurotransmitter release and neuronal excitability, ultimately resulting in its observed anticonvulsant and anxiolytic effects .
Comparison with Similar Compounds
1-(4-Chlorophenyl)-N-methyl-N-phenyl-1H-tetrazol-5-amine can be compared with other similar compounds, such as:
1-Phenyl-1H-tetrazol-5-amine: Lacks the 4-chlorophenyl and N-methyl groups, resulting in different chemical and biological properties.
1-(4-Chlorophenyl)-1H-tetrazol-5-amine: Similar structure but without the N-methyl and N-phenyl groups, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and biological activities compared to its analogs.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable building block in synthetic chemistry, while its biological activities open up possibilities for therapeutic development. Further research and development are likely to uncover even more applications for this intriguing compound.
Properties
CAS No. |
63641-07-6 |
|---|---|
Molecular Formula |
C14H12ClN5 |
Molecular Weight |
285.73 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-methyl-N-phenyltetrazol-5-amine |
InChI |
InChI=1S/C14H12ClN5/c1-19(12-5-3-2-4-6-12)14-16-17-18-20(14)13-9-7-11(15)8-10-13/h2-10H,1H3 |
InChI Key |
IVHHIOMWTAQUER-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=NN=NN2C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















